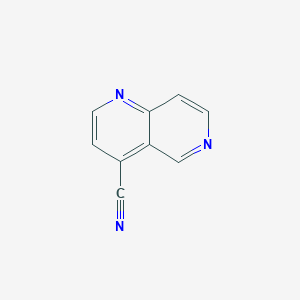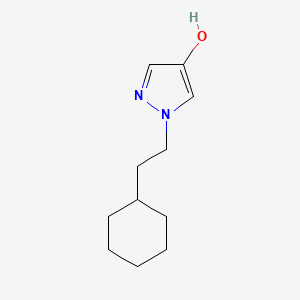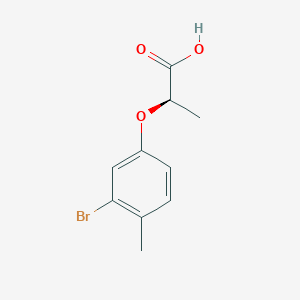
(2R)-2-(3-bromo-4-methylphenoxy)propanoic acid
Vue d'ensemble
Description
(2R)-2-(3-bromo-4-methylphenoxy)propanoic acid, commonly referred to as BMPA, is a synthetic organic compound with a wide range of applications in scientific research. BMPA is a brominated phenoxypropanoic acid that has been used in various fields, including organic synthesis, biochemistry, and pharmacology. BMPA has proven to be a valuable tool for scientists due to its unique properties, such as its high solubility in water, its low toxicity, and its ability to act as a catalyst.
Applications De Recherche Scientifique
Sorption to Soil and Organic Matter
A comprehensive review on the sorption experiments of phenoxy herbicides, including compounds similar to (2R)-2-(3-bromo-4-methylphenoxy)propanoic acid, highlights the interaction of these chemicals with soil, organic matter, and various minerals. The study compiled a database of soil-water distribution coefficients for phenoxy herbicides, including 2,4-D and its derivatives. The findings suggest that soil organic matter and iron oxides are the primary sorbents for phenoxy herbicides, with sorption being significantly influenced by soil parameters such as pH, organic carbon content, and oxalate extractable iron. This research provides insight into the environmental behavior of phenoxy herbicides and can inform strategies for managing their presence in agricultural settings (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment in the Pesticide Industry
Another study addresses the challenge of treating wastewater from the pesticide production industry, which includes pollutants similar to (2R)-2-(3-bromo-4-methylphenoxy)propanoic acid. The pesticide production process generates high-strength wastewater containing various toxic compounds. This study reviews treatment options and finds that a combination of biological processes and granular activated carbon is most effective at removing these compounds, achieving up to 80-90% removal efficiency. Such treatments create high-quality effluent, reducing the environmental impact of pesticide production (Goodwin, Carra, Campo, & Soares, 2018).
Environmental Concentrations and Toxicology
The environmental presence and toxicological effects of brominated phenols, which share structural similarities with (2R)-2-(3-bromo-4-methylphenoxy)propanoic acid, have been summarized in a review focusing on 2,4,6-Tribromophenol. This compound is both a synthetic product and a degradation product of brominated flame retardants, used as a pesticide and naturally produced by some aquatic organisms. The review highlights the ubiquity of 2,4,6-tribromophenol in the environment and calls for further research on its toxicokinetics, toxicodynamics, and the role of its structural isomers and degradation products in environmental matrices (Koch & Sures, 2018).
Fluorescent Chemosensors
Research on 4-methyl-2,6-diformylphenol, a compound related to (2R)-2-(3-bromo-4-methylphenoxy)propanoic acid, has led to the development of fluorescent chemosensors. These chemosensors can detect various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these sensors have been documented, showcasing the potential of related compounds for analytical and environmental monitoring applications (Roy, 2021).
Propriétés
IUPAC Name |
(2R)-2-(3-bromo-4-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-3-4-8(5-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJHLFZKJRMHCL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)O[C@H](C)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-bromo-4-methylphenoxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



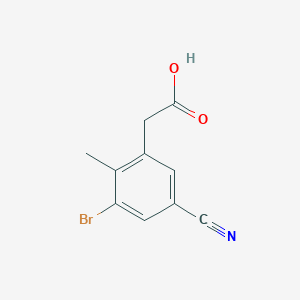
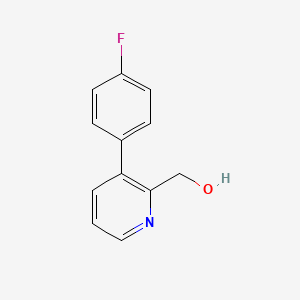
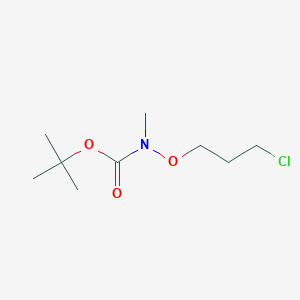
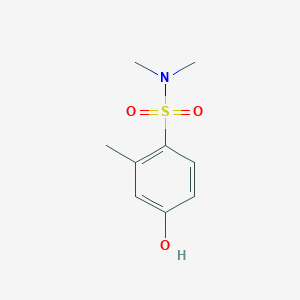
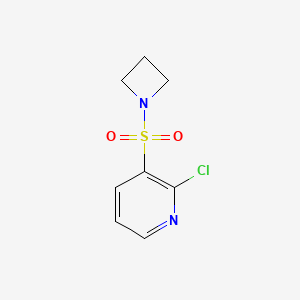
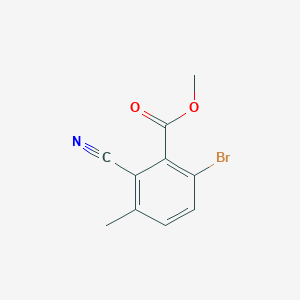
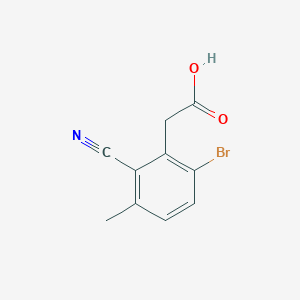
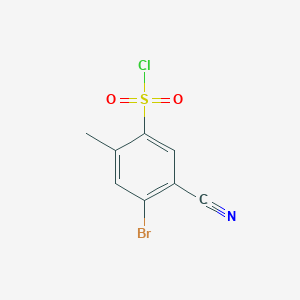

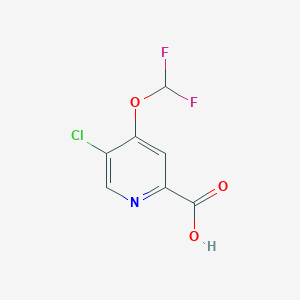
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1415525.png)
![Toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester](/img/structure/B1415526.png)
